molecular formula C15H17NO2 B2787035 N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide CAS No. 2411241-34-2

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide

Cat. No. B2787035
CAS RN: 2411241-34-2
M. Wt: 243.306
InChI Key: FWNOOAYBDMYKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide, also known as MDIBMI, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MDIBMI is a synthetic compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. In addition, this compound has been shown to activate the extracellular signal-regulated kinase pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-Alzheimer's, and anti-Parkinson's disease effects. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.

Future Directions

There are many future directions for the study of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be synthesized using various methods and has been shown to have various biochemical and physiological effects. However, further studies are needed to determine its optimal dosage and toxicity, as well as its mechanism of action and potential therapeutic applications in other diseases.

Synthesis Methods

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide can be synthesized using various methods, including the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine. Another method involves the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine, and then with sodium hydride.

Scientific Research Applications

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.

properties

IUPAC Name

N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-6-14(17)16-11-15(2)13-8-5-4-7-12(13)9-10-18-15/h4-5,7-8H,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOOAYBDMYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(C2=CC=CC=C2CCO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.